3,4-Dimethoxyphenylacetonitrile
Overview
Description
3,4-Dimethoxyphenylacetonitrile is employed as an intermediate in the preparation of the muscle relaxant papverin . It has been used in the synthesis of (Z)-3- (benzo [b]thiophen-2-yl)-2- (3,4-dimethoxyphenyl)acrylonitrile .
Synthesis Analysis
This compound has been used in the synthesis of (Z)-3- (benzo [b]thiophen-2-yl)-2- (3,4-dimethoxyphenyl)acrylonitrile . It has also been used in the preparation of modified diterpene (±) nimbidiol which relies on a sulfenium ion promoted polyene cyclization .Molecular Structure Analysis
The molecular formula of this compound is C10H11NO2 . The InChI Key is ASLSUMISAQDOOB-UHFFFAOYSA-N . The Canonical SMILES is COC1=C (C=C (C=C1)CC#N)OC .Chemical Reactions Analysis
This compound has been used in the synthesis of (Z)-3- (benzo [b]thiophen-2-yl)-2- (3,4-dimethoxyphenyl)acrylonitrile . It has also been used in the preparation of modified diterpene (±) nimbidiol which relies on a sulfenium ion promoted polyene cyclization .Physical and Chemical Properties Analysis
The molecular weight of this compound is 177.20 g/mol . It is insoluble in water . The melting point is 54-57 °C (lit.) and the boiling point is 171-178 °C10 mm Hg (lit.) .Scientific Research Applications
Synthesis of Xylopinine
3,4-Dimethoxyphenylacetonitrile is used as a starting material in the synthesis of xylopinine, a process that involves several chemical transformations including hydrolysis, hydrogenation reduction, and the Bischler-Napieralski cyclization, among others. This method yields racemic xylopinine with an overall yield of 47% (Jiang Shen-de, 2010).
Synthesis of Tetrahydro-β-carbolines
In the field of organic chemistry, this compound is used in the reductive self-condensation of indole acetonitrile. This process has led to the synthesis of 1-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-β-carboline, a compound that contributes to the synthesis of the yohimbane skeleton and offers a new route for the synthesis of tetrahydro-β-carbolines (K. Diker, M. D. D. Maindreville, J. Lévy, 1995).
Formation of 1,2-Dicyano-1,2-bis(3,4-dimethoxyphenyl)ethane
In a study involving the heating of 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide, a byproduct formed was 1,2-dicyano-1,2-bis(3,4-dimethoxyphenyl) ethane, showcasing the compound's role in free-radical processes. This highlights its potential for producing various stereoisomers and useful derivatives in organic synthesis (S. Bansal, J. Bruce, K. Gillespie, J. Jeffreys, 1983).
Research in Photoluminescent Materials
The electrochemical oxidation of related compounds, such as 2-amino-3-cyano-4-phenylthiophene, has been studied for the development of new photoluminescent materials. Although not directly using this compound, this research indicates potential applications in material science, particularly in developing new classes of luminescent compounds (D. Ekinci, Nurhan Horasan, R. Altundas, Ü. Demir, 2000).
Electropolymerization Studies
In electropolymerization research, compounds like 3,4-dimethoxythiophene, which bear structural similarities to this compound, have been synthesized in various media, demonstrating the compound's relevance in the development of polymeric materials with distinct properties (M. Fall, L. Assogba, J. Aaron, M. Dieng, 2001).
Safety and Hazards
Future Directions
Mechanism of Action
(3,4-Dimethoxyphenyl)acetonitrile, also known as 3,4-Dimethoxyphenylacetonitrile or Homoveratronitrile, is a chemical compound with the formula (CH3O)2C6H3CH2CN
. This compound has been used in various chemical syntheses and has potential implications in pharmacology.
Target of Action
It is often used as an intermediate in the synthesis of other compounds .
Mode of Action
The exact mode of action of (3,4-Dimethoxyphenyl)acetonitrile is not well-documented. It is primarily used as a chemical intermediate in the synthesis of other compounds. For instance, it has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile .
Biochemical Pathways
It has been used in the preparation of modified diterpene (±) nimbidiol, which relies on a sulfenium ion promoted polyene cyclization .
Result of Action
Its primary use as a chemical intermediate suggests that its effects are likely dependent on the final compounds it helps synthesize .
Action Environment
It is known to be insoluble in water and soluble in methanol , which could influence its behavior in different environments.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLSUMISAQDOOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239220 | |
Record name | (3,4-Dimethoxyphenyl)acetonitrile | |
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Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 3,4-Dimethoxyphenylacetonitrile | |
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CAS No. |
93-17-4 | |
Record name | 3,4-Dimethoxybenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,4-Dimethoxyphenylacetonitrile | |
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Record name | Homoveratronitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6324 | |
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Record name | (3,4-Dimethoxyphenyl)acetonitrile | |
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Record name | 3,4-dimethoxyphenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.024 | |
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Record name | HOMOVERATRONITRILE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,4-dimethoxyphenylacetonitrile?
A1: this compound has the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol [].
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, the structure of this compound has been confirmed using 1H-NMR [, , , ]. Additionally, its heat capacities and thermodynamic properties have been studied using adiabatic calorimetry [].
Q3: What are some common starting materials used to synthesize this compound?
A3: Several synthetic routes have been explored. One method utilizes 3,4-dimethoxybenzoic acid as a precursor, converting it to the corresponding acetonitrile via a series of reactions []. Another approach involves reacting this compound with 2-bromopropane, using a phase-transfer catalyst like TEBA [].
Q4: Can microwave technology be used to synthesize this compound derivatives?
A4: Yes, microwave-assisted synthesis has been successfully employed in the preparation of 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile, a derivative of this compound. This method utilizes this compound and 2-bromopropane as starting materials, with TEBA as a phase-transfer catalyst, and has proven to be efficient and time-saving [, ].
Q5: What types of reactions is this compound known to undergo?
A5: this compound can undergo a variety of reactions, including alkylation [], hydrolysis [], hydrogenation [], nitration [], and reductive ring closure []. Its reactivity makes it a versatile building block in organic synthesis.
Q6: Can this compound be used in the synthesis of heterocyclic compounds?
A6: Yes, it has been used as a starting material in the synthesis of various heterocyclic compounds, including isoquinolines [, , , ] and s-triazolo[4,3-a]-1,4-benzodiazepines [, ].
Q7: Are there any examples of this compound derivatives exhibiting biological activity?
A7: Yes, this compound is a precursor to several biologically active compounds. One notable example is Verapamil, a calcium channel blocker used in the treatment of hypertension and angina [, , , ]. Verapamil is structurally similar to this compound, containing the 3,4-dimethoxyphenyl group [].
Q8: Is there any information available on the toxicity of this compound?
A9: While limited data is available on the direct toxicity of this compound, some studies have investigated the toxicity of related compounds like 3,4-dimethoxybenzaldehyde [, ]. As with any chemical, it's crucial to handle this compound with appropriate safety precautions and consult relevant safety data sheets.
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